molecular formula C10H12N2OS B11892044 6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine

6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine

Cat. No.: B11892044
M. Wt: 208.28 g/mol
InChI Key: XBWIYTCONCQCQR-UHFFFAOYSA-N
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Description

6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 6th position and two methyl groups attached to the nitrogen atom of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . Another approach includes the reaction of 1,3-thiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde, followed by methylation of the amine group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques like NMR and IR spectroscopy .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with microbial cell wall synthesis, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

6-methoxy-N,N-dimethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H12N2OS/c1-12(2)10-11-8-5-4-7(13-3)6-9(8)14-10/h4-6H,1-3H3

InChI Key

XBWIYTCONCQCQR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC

Origin of Product

United States

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